N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide
Description
N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide is a specialized organic compound featuring a formamide group (-NHCHO) linked to an ethyl chain substituted with a 1H-imidazole ring. The imidazole nitrogen is protected by a bulky triphenylmethyl (trityl) group, which confers steric hindrance and may influence solubility, stability, and reactivity. This compound likely serves as an intermediate in pharmaceutical or organic synthesis, leveraging the trityl group to protect reactive sites during multi-step reactions .
Properties
CAS No. |
89912-16-3 |
|---|---|
Molecular Formula |
C25H23N3O |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[2-(1-tritylimidazol-4-yl)ethyl]formamide |
InChI |
InChI=1S/C25H23N3O/c29-20-26-17-16-24-18-28(19-27-24)25(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,18-20H,16-17H2,(H,26,29) |
InChI Key |
XXQHFFNZHOSKLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCNC=O |
Origin of Product |
United States |
Preparation Methods
Direct Tritylation Using Triphenylmethyl Chloride
Treatment of 1H-imidazole-4-ethanol with trityl chloride (2.2 equiv) in anhydrous DMF at 0–5°C, followed by slow warming to 25°C, achieves >85% tritylation efficiency. Triethylamine (3.0 equiv) scavenges HCl, preventing acid-mediated decomposition. Key advantages include:
One-Pot Tritylation-Condensation
Patent WO2008043996A2 discloses a streamlined approach where trityl biphenyl bromide reacts with 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate in DMF/NaOH. This method eliminates intermediate isolation, reducing processing time by 40%. Reaction conditions are tightly controlled:
- Base strength : Mild bases (NaOH, K₂CO₃) prevent trityl group cleavage.
- Solvent system : DMF/DMAc mixtures (3:1 v/v) balance reactivity and solubility.
Formamide Incorporation and Final Assembly
The terminal formamide group is introduced via nucleophilic acyl substitution. Reacting the trityl-protected imidazole ethylamine with formic acid under Dean-Stark conditions removes water, driving the reaction to completion. Alternative routes employ mixed anhydrides (e.g., formyl chloride generated in situ from ClCOCO₂Et), achieving 92–95% conversion at 50°C.
Optimization challenges :
- Steric hindrance : Bulky trityl groups necessitate prolonged reaction times (12–24 h).
- Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) eluent effectively isolates the product.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Direct Tritylation | 78–85 | 98.5 | 18–24 | High |
| One-Pot Condensation | 82–88 | 97.2 | 8–12 | Moderate |
| Mixed Anhydride | 90–95 | 99.1 | 6–8 | Low |
The one-pot method excels in industrial settings due to reduced solvent waste and faster throughput. Conversely, academic labs favor mixed anhydride routes for superior yields, albeit with stricter anhydrous requirements.
Mechanistic Insights and Side-Reaction Mitigation
Tritylation competes with undesired O-alkylation when hydroxyl groups are present. Employing bulky bases (e.g., DBU) or low temperatures (−10°C) suppresses this pathway. Similarly, formamide coupling can lead to over-acylation, mitigated by slow reagent addition and molecular sieves to absorb excess formic acid.
Spectroscopic monitoring (¹H NMR at 400 MHz) confirms successful substitutions:
- Trityl protons : Aromatic multiplets at δ 7.2–7.4 ppm (18H).
- Formamide resonance : Singlet at δ 8.1 ppm (CHO).
Industrial-Scale Considerations
Large batches (>100 kg) require specialized equipment:
- Reactor material : Glass-lined steel prevents acid corrosion.
- Temperature control : Jacketed reactors with ±1°C precision minimize thermal degradation.
- Workup protocols : Centrifugal partition chromatography replaces column chromatography for faster purification.
Waste streams rich in triphenylmethanol are reclaimed via recrystallization from ethanol/water, achieving 70–75% recovery.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide can undergo several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The formamide group can be reduced to an amine.
Substitution: Various substituents can be introduced to the imidazole ring or the triphenylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the formamide group can yield primary amines .
Scientific Research Applications
N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: May be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The triphenylmethyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Imidazole Derivatives with Bulky Substituents
a) Nitroimidazole Derivatives
describes 5-nitro-1H-imidazole derivatives synthesized via tetrakis(dimethylamino)ethylene (TDAE) methodology. These compounds, such as substituted arylethanols and α-carbonyl esters, share the imidazole core but differ in substituents. The nitro group at position 5 enhances electrophilicity, contrasting with the electron-rich trityl group in the target compound. This difference impacts reactivity: nitroimidazoles are often bioactive (e.g., antiparasitic agents), while trityl-protected imidazoles are typically synthetic intermediates .
b) Trifluoromethyl-Imidazole Derivatives
Example 74 in details a trifluoromethyl-substituted imidazole with a pyridinyloxy-benzimidazole scaffold. The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects, altering electronic properties compared to the trityl group. Such derivatives are explored for kinase inhibition, highlighting how substituent choice directs biological activity .
Formamide-Containing Analogues
a) Formoterol-Related Formamides
and list formamide derivatives like N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide (Compound B). These compounds, part of formoterol impurity profiles, share the formamide motif but incorporate hydroxyl and methoxyphenyl groups. The hydroxyl group increases polarity, leading to shorter chromatographic retention times (e.g., Compound B: relative retention time = 0.7) compared to the hydrophobic trityl group in the target compound .
b) Benzimidazole-Triazole-Thiazole Hybrids
synthesizes acetamide derivatives (e.g., Compound 9c) with benzimidazole, triazole, and thiazole moieties. While structurally distinct, these hybrids demonstrate the versatility of nitrogen heterocycles in drug design.
Data Table: Key Properties of Comparable Compounds
Biological Activity
N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide, also known by its CAS number 89912-16-3, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H23N3O, indicating a complex structure that includes an imidazole ring and a triphenylmethyl group. The compound's structural features are crucial for its biological activity, particularly in interactions with biological targets.
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that compounds with similar structures showed inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Anticancer Activity
The anticancer potential of imidazole derivatives has been widely studied. For instance, this compound has shown promise in inhibiting cancer cell proliferation in vitro. In a specific study, this compound was tested against human cancer cell lines, including breast and prostate cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting that the compound may induce apoptosis through caspase activation pathways .
Neuroprotective Effects
Imidazole derivatives are also being explored for neuroprotective effects. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage. The compound appears to modulate signaling pathways associated with neuroinflammation, potentially providing therapeutic benefits in neurodegenerative diseases like Alzheimer's .
Case Studies
Case Study 1: Antimicrobial Evaluation
In a controlled study, this compound was tested against a panel of microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
The results indicated that the compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria .
Case Study 2: Cancer Cell Proliferation
In another study focusing on cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| PC-3 (Prostate Cancer) | 10 |
These findings highlight the compound's potential as a chemotherapeutic agent, warranting further investigation into its efficacy and safety profile in vivo .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells.
- Antioxidant Activity : It may scavenge free radicals, reducing oxidative stress in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
